1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide

Chemical Identity Quality Control Procurement

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is a quaternary sulfonium (thiolanium) salt composed of a tetrahydrothiophenium cation bearing a 4-methylbenzyl substituent and a bromide counterion. The compound has the molecular formula C12H17BrS, a molecular weight of 273.235 g mol⁻¹, and the cation alone (C12H17S⁺) has a mass of 193.33 Da.

Molecular Formula C12H17BrS
Molecular Weight 273.23 g/mol
CAS No. 647843-14-9
Cat. No. B12609516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide
CAS647843-14-9
Molecular FormulaC12H17BrS
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[S+]2CCCC2.[Br-]
InChIInChI=1S/C12H17S.BrH/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13;/h4-7H,2-3,8-10H2,1H3;1H/q+1;/p-1
InChIKeyBBPFYXBYDRIRTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide (CAS 647843-14-9): Identity and Baseline Properties for Scientific Procurement


1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is a quaternary sulfonium (thiolanium) salt composed of a tetrahydrothiophenium cation bearing a 4-methylbenzyl substituent and a bromide counterion [1]. The compound has the molecular formula C12H17BrS, a molecular weight of 273.235 g mol⁻¹, and the cation alone (C12H17S⁺) has a mass of 193.33 Da [2][3]. It belongs to the S-alkyl-thiolanium bromide family, which is employed as synthetic intermediates, ionic liquid precursors, and catalysts for cycloaddition reactions [4].

Why Generic Substitution of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide Fails for Reproducible Results


S-alkyl thiolanium bromides are not interchangeable; the nature of the S-substituent governs both the physical properties and the reactivity of the ylide generated from the salt. The 4-methylbenzyl group is electron-donating, increasing the electron density on the sulfur atom relative to the unsubstituted benzyl analog, which can enhance the nucleophilicity of the corresponding ylide and alter its stability [1]. Conversely, electron-withdrawing analogs such as the 4-cyanobenzyl derivative produce ylides with different reactivity profiles [2]. In ionic liquid applications, the 4-methylbenzyl substituent confers higher lipophilicity and distinct phase behavior compared to shorter-chain or unsubstituted benzyl cations, directly affecting extraction selectivity and catalyst solubility [3]. Direct substitution with S-benzyl, S-allyl, or S-n-butyl thiolanium bromides without systematic validation risks irreproducible yields, selectivities, and physical properties.

Product-Specific Quantitative Evidence Guide for 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide


Molecular Identity Differentiation: Target vs. Unsubstituted Benzyl Analog

The molecular weight of the target compound (C12H17BrS, 273.235 g mol⁻¹) is 14.03 g mol⁻¹ higher than that of the unsubstituted S-benzyl tetrahydrothiophenium bromide (C11H15BrS, 259.205 g mol⁻¹) [1][2]. This mass difference, corresponding to a CH₂ group, is readily detectable by mass spectrometry and serves as a definitive identifier during procurement and quality control, preventing inadvertent substitution with the commercially more common benzyl analog.

Chemical Identity Quality Control Procurement

Electronic Substituent Effect on Sulfur Ylide Reactivity

The electron-donating 4-methyl substituent of the target compound increases the electron density at the sulfur centre compared to the unsubstituted benzyl analog. Although direct kinetic data for the title compound are scarce, studies on substituted benzylidene‑tetrahydrothiophenium methylides demonstrate that electron-rich arylmethyl groups accelerate [2,3]-sigmatropic rearrangements and enhance ylide stability [1]. In contrast, the 4-cyanobenzyl analog (cation mass 204.31 Da) withdraws electron density, producing a less nucleophilic ylide [2]. This electronic tuning provides a rational basis for selecting the 4-methylbenzyl derivative when a more reactive or stable ylide is required.

Sulfur Ylide Nucleophilicity Epoxidation

Ionic Liquid Extraction Performance: Thiolanium Cation Class Advantage

A comparative study of four bis(trifluoromethylsulfonyl)imide ionic liquids demonstrated that the 1‑n‑butylthiolanium cation achieves aromatic/aliphatic extraction performance (selectivity and capacity) equivalent to that of the archetypal 1‑butyl‑3‑methylimidazolium cation [1]. The thiolanium IL achieved this despite lacking aromatic π‑interactions, relying instead on the sulfur-centred charge distribution. The 4-methylbenzyl thiolanium analog, possessing an extended aromatic substituent, is predicted to combine this intrinsic thiolanium extraction capability with additional π‑π interactions, potentially exceeding the performance of simple alkyl-thiolanium ILs. Direct quantitative data for the 4-methylbenzyl derivative remain to be published, but the class-level finding validates the procurement of thiolanium salts for separation‑focused ionic liquid research.

Ionic Liquid Aromatic/Aliphatic Separation Liquid-Liquid Extraction

Best Research and Industrial Application Scenarios for 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide


Sulfur Ylide Precursor for Stereoselective Epoxidation and Aziridination

The 4-methylbenzyl thiolanium bromide serves as a direct precursor to the corresponding sulfonium ylide, which can be employed in Corey–Chaykovsky epoxidation or aziridination of carbonyl compounds and imines. The electron-donating methyl group enhances ylide nucleophilicity relative to unsubstituted or electron‑poor benzyl ylides [1], potentially increasing reaction rates or enabling milder conditions. Researchers requiring a more electron‑rich ylide than the standard benzyl analog should procure this derivative.

Ionic Liquid Synthesis for Aromatic/Aliphatic Separation

By metathesis with bis(trifluoromethanesulfonyl)imide or other hydrophobic anions, the bromide salt can be converted into a thiolanium-based ionic liquid. The 4-methylbenzyl substituent introduces an aromatic moiety capable of π‑π interactions with aromatic solutes, while the thiolanium core provides competitive extraction performance already demonstrated for n‑alkyl thiolanium ILs [2]. This makes the compound a strategic choice for formulating task‑specific ionic liquids for petrochemical or biorefinery separations.

Phase-Transfer Catalyst in Biphasic Organic Reactions

The lipophilic 4-methylbenzyl group, combined with the cationic thiolanium head, renders the compound suitable as a phase‑transfer catalyst. The enhanced lipophilicity relative to the unsubstituted benzyl analog promotes better partitioning into organic phases, potentially improving catalytic efficiency in liquid–liquid biphasic systems. Quantitative partitioning studies are needed to confirm this advantage, but the structural rationale supports its selection over less lipophilic S‑benzyl or S‑allyl thiolanium salts.

Standard Reference Compound for Thiolanium Salt Characterization

With well-defined molecular weight (273.235 g mol⁻¹), unambiguous InChI, and distinctive ¹H/¹³C NMR signatures, 1-[(4-methylphenyl)methyl]thiolan-1-ium bromide can serve as a reference standard for method development in LC‑MS or NMR analysis of thiolanium and sulfonium salt libraries [3][4]. Its CH₂‑spaced mass difference from the benzyl analog provides a convenient internal calibration point.

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